Cas no 1189691-12-0 (8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 8-[(2,4-Difluorophenyl)sulfonyl]-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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- Inchi: 1S/C19H16F3N3O3S/c20-13-3-1-12(2-4-13)17-18(26)24-19(23-17)7-9-25(10-8-19)29(27,28)16-6-5-14(21)11-15(16)22/h1-6,11H,7-10H2,(H,24,26)
- InChI Key: HJFHVPAQVCYOIG-UHFFFAOYSA-N
- SMILES: N1C2(CCN(S(C3=CC=C(F)C=C3F)(=O)=O)CC2)N=C(C2=CC=C(F)C=C2)C1=O
Experimental Properties
- Density: 1.53±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.28±0.40(Predicted)
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-4900-2μmol |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
1189691-12-0 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4900-5μmol |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
1189691-12-0 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4900-10μmol |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
1189691-12-0 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4900-20μmol |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
1189691-12-0 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4900-1mg |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
1189691-12-0 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4900-2mg |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
1189691-12-0 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4900-3mg |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
1189691-12-0 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4900-4mg |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
1189691-12-0 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4900-5mg |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
1189691-12-0 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-4900-10mg |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
1189691-12-0 | 10mg |
$79.0 | 2023-09-10 |
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Introduction to 8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS No. 1189691-12-0)
8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound belongs to the spirocyclic class of molecules, which are known for their structural rigidity and often exhibit enhanced binding affinity to biological targets. The presence of multiple fluorine atoms and sulfonamide functionalities further enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery.
The chemical structure of this compound features a spirocyclic core consisting of a benzene ring linked to a triazaspirodecane scaffold. The 2,4-difluorobenzenesulfonyl group attached to the triazole ring introduces both electronic and steric effects that can modulate the compound's interactions with biological receptors. Additionally, the 4-fluorophenyl moiety provides another layer of structural complexity and potential for fine-tuning pharmacokinetic properties. The overall architecture of this molecule suggests that it may exhibit properties such as high lipophilicity and favorable metabolic stability, which are critical factors in the development of new therapeutic agents.
In recent years, there has been growing interest in the development of spirocyclic compounds for their ability to mimic natural product scaffolds and exhibit unique binding modes. Studies have shown that spirocyclic heterocycles can effectively disrupt protein-protein interactions and modulate enzyme activity, making them valuable tools in the search for novel therapeutics. The specific arrangement of rings and functional groups in 8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one positions it as a potential lead compound for further optimization towards specific therapeutic targets.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The spirocyclic core provides a rigid framework that can be modified to enhance binding affinity and selectivity. The fluorine atoms and sulfonamide group introduce additional opportunities for functionalization, allowing medicinal chemists to explore various structural modifications while maintaining the core pharmacophore. This flexibility makes it an attractive starting point for developing new molecules with improved pharmacological profiles.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been instrumental in understanding the interactions between this compound and its target proteins. By leveraging computational methods such as molecular dynamics simulations and virtual screening, researchers can predict how different structural modifications will affect the compound's binding affinity and selectivity. These insights are crucial for guiding synthetic efforts and optimizing lead compounds for clinical development.
The synthesis of 8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one presents several challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to access such intricate molecules. Techniques such as transition-metal-catalyzed coupling reactions and asymmetric synthesis have been particularly useful in constructing the spirocyclic core and introducing the desired functional groups with high precision. These advances have not only facilitated the preparation of this compound but also provided valuable insights into general strategies for synthesizing other complex spirocyclic heterocycles.
From a biological perspective, the presence of multiple fluorine atoms suggests that this compound may exhibit potent activity against various biological targets. Fluorinated aromatic compounds are well-known for their ability to enhance metabolic stability and binding affinity. Additionally, sulfonamide groups are frequently found in bioactive molecules due to their ability to form hydrogen bonds and interact with polar regions of biological targets. The combination of these features makes 8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one a promising candidate for further exploration in drug discovery.
In conclusion, 8-(2,4-difluorobenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation as a lead compound or scaffold for drug design. As computational chemistry continues to advance and synthetic methodologies improve, researchers will be better equipped to explore the full potential of this compound and related analogs.
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